Ethyl 4,4-dichlorocyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

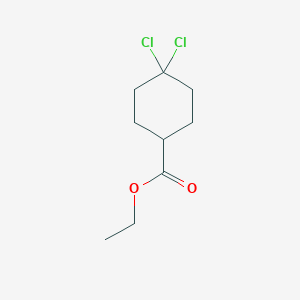

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,4-dichlorocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Cl2O2/c1-2-13-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUTUWCWOFBQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 4,4-dichlorocyclohexanecarboxylate: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a summary of the available chemical and physical properties of Ethyl 4,4-dichlorocyclohexanecarboxylate. Due to a lack of extensive published experimental data, this document primarily presents computationally derived properties.

Core Chemical Properties

This compound, with the molecular formula C₉H₁₄Cl₂O₂, is a halogenated cyclic ester. Its fundamental identifiers and computed properties are summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl 4,4-dichlorocyclohexane-1-carboxylate | PubChem[1] |

| Molecular Formula | C₉H₁₄Cl₂O₂ | PubChem[1] |

| Molecular Weight | 225.11 g/mol | PubChem[1] |

| Canonical SMILES | CCOC(=O)C1CCC(CC1)(Cl)Cl | PubChem[1] |

| InChI Key | AWUTUWCWOFBQSG-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 444578-35-2 | PubChem[1] |

Computed Physicochemical Data

The following table summarizes the computationally predicted physicochemical properties of this compound. It is important to note that these are theoretical values and may differ from experimentally determined parameters.

| Property | Value | Source |

| XLogP3 | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 224.037085 g/mol | PubChem[1] |

| Monoisotopic Mass | 224.037085 g/mol | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

Experimental Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield any specific experimental data for the following properties of this compound:

-

Melting Point

-

Boiling Point

-

Density

-

Solubility

-

Spectroscopic Data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry)

Synthesis and Experimental Protocols

Biological Activity and Signaling Pathways

There is currently no available information in the public domain regarding the biological activity of this compound. Consequently, no signaling pathways or experimental workflows involving this compound can be described or visualized.

Logical Relationship Diagram

As no experimental workflows or signaling pathways involving this compound are documented, a diagram illustrating a generalized logical workflow for its characterization is provided below. This represents a typical process that would be followed were this compound to be synthesized and studied.

Caption: Generalized workflow for the synthesis and characterization of a chemical compound.

Conclusion

This compound is a compound for which there is a significant lack of publicly available experimental data. The information presented in this guide is based on computational predictions from the PubChem database. Further research is required to determine its physical and chemical properties, establish a reliable synthetic protocol, and investigate any potential biological activity. This document serves as a foundational summary of the current knowledge and highlights the areas where further investigation is needed.

References

An In-depth Technical Guide to Ethyl 4,4-dichlorocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Ethyl 4,4-dichlorocyclohexanecarboxylate is characterized by a cyclohexane ring substituted with an ethyl ester group at position 1 and two chlorine atoms at position 4.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₄Cl₂O₂ | PubChem[1] |

| Molecular Weight | 225.11 g/mol | PubChem[1] |

| IUPAC Name | ethyl 4,4-dichlorocyclohexane-1-carboxylate | PubChem[1] |

| SMILES | CCOC(=O)C1CCC(CC1)(Cl)Cl | PubChem[1] |

| CAS Number | 444578-35-2 | PubChem[1] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not currently published. However, a highly plausible synthetic route involves the conversion of the ketone group of a readily available starting material, Ethyl 4-oxocyclohexanecarboxylate, into a geminal dichloride.

Proposed Synthetic Pathway

The conversion of a ketone to a gem-dichloro group can be achieved using various chlorinating agents. Phosphorus pentachloride (PCl₅) and tungsten hexachloride (WCl₆) are common reagents for this transformation.[2]

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

Reaction of Ethyl 4-oxocyclohexanecarboxylate with Phosphorus Pentachloride (PCl₅):

-

Materials:

-

Ethyl 4-oxocyclohexanecarboxylate

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous inert solvent (e.g., carbon tetrachloride, dichloromethane)

-

Ice bath

-

Stirring apparatus

-

Apparatus for quenching and extraction

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-oxocyclohexanecarboxylate in an anhydrous inert solvent.

-

Cool the solution in an ice bath.

-

Slowly add solid PCl₅ to the stirred solution. The reaction is often exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess PCl₅.

-

Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, its expected spectroscopic features can be predicted based on the analysis of its structural precursor and related compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present.

Table 2: Predicted IR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| C=O (Ester) | ~1735 | Strong absorption, typical for saturated esters. |

| C-O (Ester) | ~1170-1250 | Strong, characteristic stretching vibration. |

| C-H (Aliphatic) | ~2850-2960 | Stretching vibrations of the cyclohexane and ethyl groups. |

| C-Cl | ~600-800 | Stretching vibrations. The presence of two C-Cl bonds on the same carbon may result in two distinct bands. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show signals for the ethyl group and the cyclohexane ring protons. The chemical shifts of the cyclohexane protons will be influenced by the presence of the electron-withdrawing ester and dichloro groups.

Table 3: Predicted ¹H NMR Spectral Data

| Protons | Multiplicity | Approximate Chemical Shift (ppm) | Integration |

| -CH₃ (Ethyl) | Triplet | 1.2-1.3 | 3H |

| -CH₂- (Ethyl) | Quartet | 4.1-4.2 | 2H |

| -CH- (Position 1) | Multiplet | 2.3-2.5 | 1H |

| -CH₂- (Positions 2, 6) | Multiplet | 1.8-2.2 | 4H |

| -CH₂- (Positions 3, 5) | Multiplet | 2.0-2.4 | 4H |

¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

Table 4: Predicted ¹³C NMR Spectral Data

| Carbon | Approximate Chemical Shift (ppm) |

| C=O (Ester) | 173-175 |

| C-Cl₂ (Position 4) | 85-95 |

| -O-CH₂- (Ethyl) | 60-62 |

| -CH- (Position 1) | 40-45 |

| -CH₂- (Positions 2, 6) | 30-35 |

| -CH₂- (Positions 3, 5) | 35-40 |

| -CH₃ (Ethyl) | 13-15 |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 in a ratio of approximately 9:6:1).

Table 5: Predicted Mass Spectrometry Data

| Fragment | m/z | Notes |

| [C₉H₁₄Cl₂O₂]⁺ | 224 (M⁺) | Molecular ion with characteristic isotopic pattern for two chlorine atoms. |

| [M - OCH₂CH₃]⁺ | 179 | Loss of the ethoxy group. |

| [M - COOCH₂CH₃]⁺ | 151 | Loss of the ethoxycarbonyl group. |

| [M - Cl]⁺ | 189 | Loss of a chlorine atom. |

| [M - 2Cl]⁺ | 154 | Loss of both chlorine atoms. |

Biological Activity

There is no specific information available regarding the biological activity of this compound. However, various derivatives of cyclohexane have been reported to exhibit antimicrobial properties against a range of bacteria.[3][4] For instance, some cyclohexane derivatives have shown activity against Gram-positive bacteria, while others have been found to be active against both Gram-positive and Gram-negative bacteria.[3] The introduction of halogen atoms into organic molecules can sometimes enhance their biological activity. Therefore, it is plausible that this compound could be investigated for potential antimicrobial or other biological activities.

Logical Relationships and Workflows

The process of characterizing a novel compound like this compound follows a logical workflow.

Caption: Workflow for synthesis and characterization of a novel compound.

Conclusion

This technical guide provides a theoretical yet comprehensive overview of this compound for the scientific community. While experimental data remains to be published, the information presented on its structure, predicted properties, a viable synthetic approach, and expected analytical data serves as a valuable starting point for researchers. Further investigation into the synthesis, characterization, and potential biological activities of this compound is warranted.

References

In-Depth Technical Guide: Ethyl 4,4-dichlorocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4,4-dichlorocyclohexanecarboxylate, focusing on its physicochemical properties, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Molecular Attributes

This compound is a halogenated cyclic ester. A thorough understanding of its molecular and chemical properties is fundamental for its application in research and development.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄Cl₂O₂ | PubChem[1] |

| Molecular Weight | 225.11 g/mol | PubChem[1] |

| IUPAC Name | ethyl 4,4-dichlorocyclohexane-1-carboxylate | PubChem[1] |

| CAS Number | 444578-35-2 | PubChem[1] |

| Canonical SMILES | CCOC(=O)C1CCC(CC1)(Cl)Cl | PubChem[1] |

| InChI Key | AWUTUWCWOFBQSG-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 224.0370851 Da | PubChem[1] |

| Monoisotopic Mass | 224.0370851 Da | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

Synthesis Protocol

A generalized experimental workflow for such a synthesis is outlined below.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The primary methods for this would be Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be essential for the structural elucidation of this compound. While specific spectral data for this exact compound is not publicly available, expected chemical shifts can be predicted based on the structure.

-

¹H NMR: One would expect to see signals corresponding to the ethyl group (a triplet and a quartet), and multiplets for the cyclohexyl ring protons. The chemical shifts of the protons on the cyclohexane ring would be influenced by the presence of the electronegative chlorine atoms and the ester group.

-

¹³C NMR: The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon of the ester, the carbon atom bonded to the two chlorine atoms (which would be significantly downfield), the carbons of the ethyl group, and the other carbons of the cyclohexane ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the separation and identification of volatile and semi-volatile compounds like this compound.

Experimental Protocol (Hypothetical):

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent such as ethyl acetate or dichloromethane would be prepared.

-

Injection: A small volume (e.g., 1 µL) of the sample solution would be injected into the GC.

-

Gas Chromatography:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) would be suitable for separation.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient would be employed, for example, starting at a lower temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C) to ensure good separation.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization at 70 eV.

-

Detection: The mass spectrometer would detect the mass-to-charge ratio of the resulting fragments. The fragmentation pattern would be characteristic of the molecule, with expected fragments corresponding to the loss of the ethoxy group, chlorine atoms, and fragmentation of the cyclohexane ring.

-

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the involvement of this compound in any specific signaling pathways. However, various derivatives of cyclohexane have been investigated for a range of biological activities, including antimicrobial properties. Further research would be required to elucidate any potential therapeutic applications or biological roles of this particular compound.

Conclusion

This technical guide has summarized the core molecular attributes of this compound and provided a framework for its synthesis and analytical characterization. While specific experimental protocols and biological data are not extensively available, the information provided herein serves as a foundational resource for researchers and professionals. Further investigation into the synthesis and biological evaluation of this compound is warranted to explore its full potential in scientific and pharmaceutical applications.

References

Spectroscopic Profile of Ethyl 4,4-dichlorocyclohexanecarboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 4,4-dichlorocyclohexanecarboxylate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, it outlines general experimental protocols for obtaining such data for similar small organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.50 | Multiplet (m) | 1H | -CH-(C=O)- |

| ~2.20 - 2.40 | Multiplet (m) | 4H | Cyclohexane -CH₂- (adjacent to C-Cl₂) |

| ~1.80 - 2.00 | Multiplet (m) | 4H | Cyclohexane -CH₂- (adjacent to CH-COOEt) |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C =O (Ester) |

| ~85 | C Cl₂ |

| ~61 | -O-CH₂ -CH₃ |

| ~45 | -CH -(C=O)- |

| ~35 | Cyclohexane -CH₂ - (adjacent to C-Cl₂) |

| ~28 | Cyclohexane -CH₂ - (adjacent to CH-COOEt) |

| ~14 | -O-CH₂-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester) |

| ~800 - 600 | Medium-Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 224/226/228 | [M]⁺, [M+2]⁺, [M+4]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 195/197 | [M - C₂H₅]⁺ |

| 179/181 | [M - OC₂H₅]⁺ |

| 151 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are general experimental procedures for obtaining NMR, IR, and MS data for liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its minimal interference with the analyte's signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition for ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

Data Acquisition for ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. This is followed by phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, a drop can be placed directly on the diamond window of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).[1]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is the standard instrument for acquiring IR spectra.[2]

-

Background Spectrum: A background spectrum of the clean ATR crystal or empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.[3]

-

Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).[2] Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: The sample, dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile), can be introduced into the mass spectrometer via direct infusion or, more commonly, after separation by gas chromatography (GC) or liquid chromatography (LC).[4]

-

Ionization: For a molecule of this type, Electron Ionization (EI) is a common technique, especially when coupled with GC. Electrospray Ionization (ESI) is a softer ionization method often used with LC that would likely result in a more prominent molecular ion peak.[4][5]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[4]

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid organic compound.

Caption: General workflow for spectroscopic analysis of a liquid organic compound.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. zefsci.com [zefsci.com]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 4,4-dichlorocyclohexanecarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Ethyl 4,4-dichlorocyclohexanecarboxylate

A summary of the key computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄Cl₂O₂ | PubChem[1] |

| Molecular Weight | 225.11 g/mol | PubChem[1] |

| IUPAC Name | ethyl 4,4-dichlorocyclohexane-1-carboxylate | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

| SMILES | CCOC(=O)C1CCC(CC1)(Cl)Cl | PubChem[1] |

Note: The XLogP3 value of 2.8 suggests that this compound is moderately lipophilic, indicating it is likely to be more soluble in non-polar organic solvents than in polar ones.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that a solute will dissolve best in a solvent that has a similar polarity. Given the chemical structure of this compound, which includes a polar ester group and a larger, non-polar dichlorinated cyclohexane ring, its solubility is expected to vary across different organic solvents.

In the absence of experimental data, computational methods can provide estimations of solubility. Machine learning models, in conjunction with computational chemistry, have shown promise in predicting the solubility of organic compounds in various solvents.[2][3][4][5] These models take into account various molecular descriptors to predict solubility, offering a valuable starting point for solvent selection in experimental studies.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section outlines a detailed protocol for determining the solubility of this compound in organic solvents.

Experimental Workflow for Solubility Determination

References

- 1. This compound | C9H14Cl2O2 | CID 11276167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Proposed Synthesis of Ethyl 4,4-dichlorocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cyclohexane derivatives are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The introduction of geminal dichloro groups can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and conformational preferences. These alterations can, in turn, influence its biological activity or material properties. Ethyl 4,4-dichlorocyclohexanecarboxylate represents a simple yet potentially valuable building block for the synthesis of more complex molecules in drug discovery and materials science. This guide details a plausible and direct synthetic route to this target compound.

Proposed Synthetic Pathway

The most direct and chemically sound approach to the synthesis of this compound is the reaction of Ethyl 4-oxocyclohexanecarboxylate with a potent chlorinating agent capable of converting a ketone to a geminal dichloride. Phosphorus pentachloride (PCl5) is a well-established reagent for this transformation.[1] The proposed reaction is a single-step synthesis illustrated in the workflow below.

Reaction Scheme

Caption: Proposed synthetic workflow for this compound.

Physicochemical Data

Quantitative data for the synthesized product is not available in the literature. The following table summarizes the computed properties of the starting material and the target compound, obtained from the PubChem database.[2][3]

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 |

| This compound | C₉H₁₄Cl₂O₂ | 225.11 |

Proposed Experimental Protocol

The following protocol is adapted from a general procedure for the geminal dichlorination of ketonucleosides using phosphorus pentachloride and should be optimized for the specific substrate.[4]

4.1. Materials and Equipment

-

Ethyl 4-oxocyclohexanecarboxylate

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Potassium phosphate buffer (pH 7)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

4.2. Reaction Procedure

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv) in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add phosphorus pentachloride (PCl₅) (approximately 2.0-4.0 equiv) to the stirred solution. The addition should be portion-wise to control the reaction exotherm.

-

After the addition is complete, allow the reaction mixture to slowly warm to a temperature between -50 °C and room temperature, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Stir the reaction for a period of 2-6 hours, or until TLC analysis indicates the consumption of the starting material.

4.3. Work-up and Purification

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Carefully quench the reaction by slowly adding a pre-cooled potassium phosphate buffer (pH 7).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by silica gel column chromatography to afford the desired this compound.

Proposed Characterization

The purified product should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the product. The disappearance of the ketone signal and the appearance of a new quaternary carbon signal in the ¹³C NMR spectrum would be indicative of the successful dichlorination.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the C=O stretching vibration of the ketone and the presence of the ester C=O stretch.

Safety Considerations

-

Phosphorus pentachloride is a corrosive and moisture-sensitive solid. It reacts violently with water to produce hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

-

The reaction is exothermic and should be cooled appropriately.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis of this compound via the geminal dichlorination of Ethyl 4-oxocyclohexanecarboxylate with phosphorus pentachloride. While a specific experimental protocol and characterization data are absent from the current literature, the outlined procedure, based on established chemical precedent, offers a robust starting point for researchers. Successful synthesis and characterization of this compound will provide a valuable new building block for the fields of medicinal chemistry and materials science. It is strongly recommended that this reaction be performed on a small scale initially to determine the optimal reaction conditions.

References

IUPAC name for Ethyl 4,4-dichlorocyclohexanecarboxylate

An In-depth Technical Guide to Ethyl 4,4-dichlorocyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 4,4-dichlorocyclohexane-1-carboxylate, a halogenated derivative of ethyl cyclohexanecarboxylate. The document details its chemical identity, including its IUPAC name, structure, and key identifiers. While experimental data is limited in publicly available literature, this guide furnishes computed physicochemical properties. A plausible experimental protocol for its synthesis from a common starting material, ethyl 4-oxocyclohexanecarboxylate, is presented, accompanied by a workflow diagram. Furthermore, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) are provided to aid in the characterization of this compound. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery who may consider this molecule as a potential building block or intermediate.

Chemical Identity and Properties

The formal IUPAC name for the compound is ethyl 4,4-dichlorocyclohexane-1-carboxylate [1]. It is a diester of cyclohexanedicarboxylic acid and a derivative of cyclohexane.

Table 1: Chemical Identifiers and Computed Properties

| Identifier/Property | Value | Reference |

| IUPAC Name | ethyl 4,4-dichlorocyclohexane-1-carboxylate | [1] |

| Synonyms | Ethyl 4,4-dichlorocyclohexanecarboxylate | [1] |

| CAS Number | 444578-35-2 | [1] |

| Molecular Formula | C₉H₁₄Cl₂O₂ | [1] |

| Molecular Weight | 225.11 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1CCC(CC1)(Cl)Cl | [1] |

| InChI Key | AWUTUWCWOFBQSG-UHFFFAOYSA-N | [1] |

| XLogP3 (Computed) | 2.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass (Computed) | 224.037085 Da | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

Note: The physical properties listed are computationally derived and have not been experimentally verified in the cited sources.

Synthesis of Ethyl 4,4-dichlorocyclohexane-1-carboxylate

Proposed Synthetic Workflow

Caption: A proposed workflow for the synthesis of Ethyl 4,4-dichlorocyclohexane-1-carboxylate.

Detailed Experimental Protocol (Proposed)

This protocol is hypothetical and should be performed with all necessary safety precautions by trained personnel.

-

Reagents and Equipment:

-

Ethyl 4-oxocyclohexanecarboxylate

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Round-bottom flask with reflux condenser and gas outlet

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

-

Procedure:

-

In a dry, round-bottom flask under an inert atmosphere, add ethyl 4-oxocyclohexanecarboxylate (1 equivalent).

-

Dissolve the starting material in anhydrous carbon tetrachloride.

-

Cool the stirred solution in an ice bath to 0 °C.

-

Slowly and portion-wise, add phosphorus pentachloride (1.1 equivalents) to the cooled solution. Control the rate of addition to manage the exothermic reaction and the evolution of HCl gas (ensure proper ventilation and gas scrubbing).

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the reaction and hydrolyze any remaining PCl₅.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with additional portions of CCl₄ or another suitable solvent like dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude oil by column chromatography on silica gel to obtain the pure ethyl 4,4-dichlorocyclohexane-1-carboxylate.

-

Spectroscopic Characterization (Predicted)

The following tables outline the predicted spectroscopic data for ethyl 4,4-dichlorocyclohexane-1-carboxylate based on its chemical structure and comparison with structurally related compounds.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| 2.50 | Multiplet | 1H | CH -COOEt |

| 2.20 - 2.40 | Multiplet | 4H | -CH₂ -C(Cl)₂-CH₂ - |

| 1.80 - 2.00 | Multiplet | 4H | -CH₂ -CH(COOEt)-CH₂ - |

| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 174.5 | C =O (Ester) |

| 85.0 | -C (Cl)₂- |

| 61.0 | -O-C H₂-CH₃ |

| 42.0 | -C H-COOEt |

| 34.0 | -C H₂-C(Cl)₂-C H₂- |

| 28.0 | -C H₂-CH(COOEt)-C H₂- |

| 14.2 | -O-CH₂-C H₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2980-2850 | C-H Stretch | Alkyl C-H |

| 1735 | C=O Stretch | Ester Carbonyl |

| 1180 | C-O Stretch | Ester C-O |

| 800-600 | C-Cl Stretch | Alkyl Halide |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 224, 226, 228 | [M]⁺ Molecular ion peak cluster (due to ³⁵Cl and ³⁷Cl isotopes) |

| 189, 191 | [M - Cl]⁺ |

| 179, 181 | [M - OCH₂CH₃]⁺ |

| 151, 153 | [M - COOCH₂CH₃]⁺ |

Potential Applications in Research and Development

While specific biological activities or applications of ethyl 4,4-dichlorocyclohexane-1-carboxylate are not documented, its structure is of interest to medicinal and synthetic chemists. The gem-dichloro group can serve as a synthetic handle for further chemical modifications, such as dehalogenation to form an alkene, or as a precursor to a ketone. Such functionalized cyclohexane rings are common scaffolds in pharmaceutical compounds. This molecule could therefore be a valuable intermediate in the synthesis of novel bioactive molecules.

Safety and Handling

No specific toxicological data for ethyl 4,4-dichlorocyclohexane-1-carboxylate is available. As with all halogenated organic compounds, it should be handled with appropriate care in a well-ventilated chemical fume hood. Standard personal protective equipment (safety glasses, chemically resistant gloves, lab coat) should be worn at all times. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention.

References

Physical and chemical properties of Ethyl 4,4-dichlorocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4,4-dichlorocyclohexanecarboxylate, a halogenated cyclic ester of interest in synthetic chemistry and drug discovery. This document details its known characteristics, outlines plausible experimental protocols for its synthesis and analysis, and discusses its potential chemical reactivity.

Compound Identification and Properties

This compound is a derivative of cyclohexanecarboxylic acid containing a geminal dichloro substitution at the 4-position and an ethyl ester functional group.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | ethyl 4,4-dichlorocyclohexane-1-carboxylate[1] |

| Molecular Formula | C₉H₁₄Cl₂O₂[1] |

| CAS Number | 10145-33-2 (reference to a similar structure, specific CAS may vary) |

| Canonical SMILES | CCOC(=O)C1CCC(CC1)(Cl)Cl[1] |

| InChIKey | AWUTUWCWOFBQSG-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

While experimental data for this specific compound is limited, the following table includes computed properties from reliable chemical databases. For reference, some experimental data for the analogous compound, Ethyl 4,4-difluorocyclohexanecarboxylate, are included to provide an estimation basis.

| Property | Value (Computed for Dichloro-) | Reference Value (Experimental for Difluoro-) |

| Molecular Weight | 225.11 g/mol [1] | 192.2 g/mol [2] |

| Boiling Point | Not available | 84-86 °C / 8 mmHg[2] |

| Density | Not available | 1.10 ± 0.1 g/cm³ (Predicted)[2] |

| XLogP3 | 2.8[1] | Not available |

| Topological Polar Surface Area | 26.3 Ų[1] | Not available |

Experimental Protocols

The following sections detail proposed experimental methodologies for the synthesis and characterization of this compound based on established chemical transformations of similar substrates.

The synthesis of the target compound can be achieved from the corresponding ketone, Ethyl 4-oxocyclohexanecarboxylate, via a geminal dichlorination reaction. A common reagent for this transformation is phosphorus pentachloride (PCl₅).[3]

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The apparatus should be dried to prevent premature hydrolysis of the PCl₅.

-

Reagents: Charge the flask with Ethyl 4-oxocyclohexanecarboxylate (1 equivalent). Slowly add phosphorus pentachloride (1.1 equivalents) in portions to control the initial exothermic reaction. A suitable inert solvent, such as carbon tetrachloride or chloroform, can be used.

-

Reaction Conditions: Gently heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice to quench the unreacted PCl₅ and hydrolyze the phosphorus oxychloride byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Washing: Wash the combined organic extracts sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile organic compounds like this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of halogenated esters (e.g., a DB-5ms or equivalent).

-

Injection: A split/splitless injector is typically used.

-

Oven Program: A temperature gradient program should be developed to ensure good separation of the product from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Mass Spectrometer: An electron ionization (EI) source is standard for generating mass spectra. The mass analyzer (e.g., a quadrupole) can be scanned over a relevant mass range (e.g., m/z 40-400).

Data Analysis:

The identity of the compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. The purity can be determined by the relative area of the product peak in the chromatogram.

Chemical Properties and Reactivity

-

Hydrolytic Stability: As an ethyl ester, the compound is susceptible to hydrolysis under both acidic and basic conditions to yield 4,4-dichlorocyclohexanecarboxylic acid and ethanol.[4][5] The rate of hydrolysis is significantly faster under basic conditions.

-

Thermal Stability: The compound is expected to be reasonably stable to heat, allowing for purification by vacuum distillation. However, prolonged exposure to high temperatures may lead to decomposition.

-

Nucleophilic Substitution: The chlorine atoms are attached to a tertiary carbon, which generally hinders SN2 reactions. SN1 reactions might be possible under forcing conditions that favor carbocation formation. The reactivity of the carbon-halogen bond is expected to be lower than that of the corresponding bromide or iodide derivatives.[6][7]

-

Reduction: The gem-dichloro group can potentially be reduced to a methylene group or a monochloro group using various reducing agents.

-

Elimination Reactions: Treatment with a strong base could potentially lead to elimination reactions, forming an alkene.

Visualizations

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Caption: Workflow for Synthesis and Characterization.

References

- 1. This compound | C9H14Cl2O2 | CID 11276167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL 4,4-DIFLUOROCYCLOHEXANECARBOXYLATE | 178312-47-5 [amp.chemicalbook.com]

- 3. quora.com [quora.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Ethyl 4,4-dichlorocyclohexanecarboxylate: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,4-dichlorocyclohexanecarboxylate is a halogenated carbocyclic ester with significant potential as a versatile building block in modern organic synthesis. The presence of a gem-dichoro group on the cyclohexyl ring, combined with a reactive ester functionality, offers a unique platform for the introduction of diverse chemical motifs. This guide provides a comprehensive overview of the synthesis, properties, and potential synthetic applications of this compound, with a focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction

The strategic incorporation of halogenated carbocycles is a prominent theme in medicinal chemistry and materials science. The presence of halogens can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and conformational preference. The gem-dichloro motif, in particular, serves as a synthetic linchpin for a variety of chemical transformations. This compound, with its bifunctional nature, emerges as an attractive starting material for the synthesis of novel scaffolds.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely published, its key properties can be calculated and inferred from its structure.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄Cl₂O₂ | [1] |

| Molecular Weight | 225.11 g/mol | [1] |

| CAS Number | 444578-35-2 | [1] |

| IUPAC Name | ethyl 4,4-dichlorocyclohexane-1-carboxylate | [1] |

| Canonical SMILES | CCOC(=O)C1CCC(CC1)(Cl)Cl | [1] |

Table 1: Physicochemical Properties of this compound

Based on its structure, the following spectroscopic characteristics are anticipated:

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and complex multiplets for the cyclohexyl protons. The protons adjacent to the dichlorinated carbon would be expected to be shifted downfield. |

| ¹³C NMR | A quaternary carbon signal for C4 (the carbon bearing the two chlorine atoms) at a characteristic downfield shift. Signals for the ester carbonyl, the O-CH₂ and CH₃ of the ethyl group, and the remaining cyclohexyl carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically around 1730-1750 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |

Table 2: Predicted Spectroscopic Data for this compound

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the gem-dichlorination of the readily available Ethyl 4-oxocyclohexanecarboxylate. This transformation can be achieved using various chlorinating agents. A general workflow for this synthesis is depicted below.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Reagents and Materials:

-

Ethyl 4-oxocyclohexanecarboxylate

-

Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., dichloromethane, chloroform)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve Ethyl 4-oxocyclohexanecarboxylate in an anhydrous, inert solvent.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of the chlorinating agent (e.g., PCl₅) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Synthetic Applications as a Building Block

This compound serves as a versatile intermediate for a range of chemical transformations, primarily targeting the gem-dichloro and ester functionalities.

Figure 2: Potential reaction pathways of this compound.

Transformations of the gem-Dichloro Group

-

Elimination Reactions: Treatment with a strong base can induce the elimination of HCl to form the corresponding vinyl chloride. Further elimination could potentially lead to a cyclohexadiene derivative.

-

Reduction: The gem-dichloro group can be reduced to a methylene group (CH₂) using various reducing agents, such as tributyltin hydride or zinc dust, providing access to 4-substituted cyclohexanecarboxylates.

-

Substitution Reactions: Under specific conditions, one or both chlorine atoms may be substituted by other nucleophiles, although this is generally less facile than for primary or secondary halides.

Transformations of the Ester Group

-

Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield 4,4-dichlorocyclohexanecarboxylic acid. This carboxylic acid is a valuable intermediate for further derivatization. A similar hydrolysis is documented for the difluoro analogue[2].

-

Amidation: The ester can be converted to a wide range of amides by reaction with primary or secondary amines.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, 4,4-dichlorocyclohexylmethanol, using strong reducing agents like lithium aluminum hydride.

Applications in Drug Discovery and Medicinal Chemistry

While there are no specific drugs in the market that are directly synthesized from this compound, the 4,4-disubstituted cyclohexanecarboxylate scaffold is of significant interest in drug design. The gem-dichloro group can act as a bioisostere for other functional groups or can be transformed into other functionalities to explore the chemical space around a pharmacophore. The rigidified cyclohexyl ring can also serve as a non-aromatic spacer to orient pharmacophoric elements in a desired three-dimensional arrangement.

Conclusion

This compound is a promising, yet underexplored, building block in organic synthesis. Its straightforward synthesis from a commercially available starting material and the orthogonal reactivity of its two functional groups make it a valuable tool for the construction of complex and novel molecular architectures. Further exploration of its reactivity is warranted and is expected to unveil new applications in the synthesis of bioactive molecules and advanced materials.

References

Ethyl 4,4-dichlorocyclohexanecarboxylate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 4,4-dichlorocyclohexanecarboxylate was not available at the time of this publication. The following information is compiled from computed data and safety information for structurally similar compounds. It is intended as a guide and should be supplemented with a thorough risk assessment before handling this chemical.

Introduction

This compound is a halogenated organic compound with potential applications in chemical synthesis and drug discovery. As with any chemical substance, understanding its properties and potential hazards is crucial for safe handling in a laboratory setting. This guide provides a summary of available data on its physical and chemical properties, extrapolated potential hazards, and recommended safety procedures.

Physical and Chemical Properties

The following table summarizes the computed physical and chemical properties for this compound.[1]

| Property | Value |

| Molecular Formula | C₉H₁₄Cl₂O₂ |

| Molecular Weight | 225.11 g/mol |

| IUPAC Name | ethyl 4,4-dichlorocyclohexane-1-carboxylate |

| CAS Number | 444578-35-2 |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 224.0370851 Da |

| Monoisotopic Mass | 224.0370851 Da |

| Topological Polar Surface Area | 26.3 Ų |

| Heavy Atom Count | 13 |

| Complexity | 182 |

Hazard Identification and Precautionary Measures

Based on the safety data for structurally related dichlorinated and cyclohexanecarboxylate compounds, this compound may present the following hazards.

Potential Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

Experimental Protocols: Safe Handling and Storage

The following protocols are general best practices for handling chemical compounds of this nature in a research setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or if it is volatile.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures

-

Avoid Contact: Minimize direct contact with the skin and eyes.

-

Avoid Inhalation: Do not breathe dust, fumes, or vapors.

-

Grounding: If transferring large quantities of the substance, ensure proper grounding to prevent static discharge.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

Storage

-

Container: Keep the container tightly closed and properly labeled.

-

Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Segregation: Store away from food and drink.

First-Aid Measures

The following first-aid measures are based on general knowledge of similar chemical compounds. Seek medical attention if symptoms persist.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Accidental Release Measures

Small Spills

-

Ventilate: Ensure adequate ventilation.

-

Absorb: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

-

Collect: Shovel the material into a suitable, labeled container for disposal.

-

Clean: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Large Spills

-

Evacuate: Evacuate non-essential personnel from the area.

-

Contain: Dike the spill to prevent it from spreading.

-

Follow Small Spill Procedures: Follow the procedures for a small spill.

-

Decontaminate: Decontaminate the area and equipment used for cleanup.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen chloride and carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways.

Toxicological and Ecological Information

No specific toxicological or ecological data for this compound was found. Based on its structure, it should be handled with the assumption that it may be harmful to aquatic life. Avoid release into the environment.

Conclusion

While specific safety data for this compound is limited, a conservative approach to handling based on the information available for similar compounds is essential. Researchers and laboratory personnel must conduct a thorough risk assessment before use, implement appropriate engineering controls, wear the necessary personal protective equipment, and be prepared to respond to accidental exposures or spills. Adherence to these guidelines will help to ensure a safe working environment when handling this compound.

References

Methodological & Application

Application Notes and Protocols for Ethyl 4,4-dichlorocyclohexanecarboxylate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4,4-dichlorocyclohexanecarboxylate is a halogenated carbocyclic compound. While direct applications of this specific molecule in medicinal chemistry are not extensively documented in publicly available literature, its structural features present intriguing possibilities for its use as a versatile scaffold in drug discovery. The core structure, a cyclohexane ring bearing a gem-dichloro group and an ethyl ester, offers multiple points for chemical modification and exploration of chemical space.

The gem-dichloro group is of particular interest as it can serve as a bioisosteric replacement for a carbonyl group. Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve the pharmacokinetic or pharmacodynamic properties of a compound. The tetrahedral geometry of the CCl₂ group mimics the sp² hybridized carbon of a ketone, but with altered polarity, lipophilicity, and metabolic stability. This can be advantageous in overcoming issues related to the reactivity or metabolic liabilities of a ketone functional group in a drug candidate.

These application notes provide a prospective guide for researchers interested in exploring the potential of this compound as a novel building block in medicinal chemistry. The following sections detail a proposed synthesis of the scaffold, protocols for its derivatization, and a hypothetical example of how screening data for such derivatives could be presented.

Bioisosteric Relationship

Caption: Bioisosteric replacement of a carbonyl with a gem-dichloro group.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from the commercially available Ethyl 4-oxocyclohexanecarboxylate.

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Materials:

-

Ethyl 4-oxocyclohexanecarboxylate

-

Phosphorus pentachloride (PCl₅)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve Ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in anhydrous dichloromethane.

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Carefully add phosphorus pentachloride (1.1 equivalents) portion-wise over 30 minutes. Caution: The reaction can be exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (twice), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Protocol 2: Synthesis of a 4,4-dichlorocyclohexanecarboxamide Library

This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling to generate a library of amides.

Workflow for Derivatization and Screening

Caption: Workflow for amide library synthesis and biological screening.

Part A: Hydrolysis of this compound

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of THF and water (3:1).

-

Addition of Base: Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Acidification: After completion, remove the THF under reduced pressure. Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (three times).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4,4-dichlorocyclohexanecarboxylic acid. This is often used in the next step without further purification.

Part B: Parallel Amide Synthesis

Materials:

-

4,4-dichlorocyclohexanecarboxylic acid

-

A library of primary and secondary amines

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF), anhydrous

-

96-well reaction block

Procedure:

-

Stock Solutions: Prepare a stock solution of 4,4-dichlorocyclohexanecarboxylic acid in anhydrous DMF (e.g., 0.5 M). Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.55 M). Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 1.5 M).

-

Amine Plate: In a 96-well reaction block, add a solution of each amine (1.1 equivalents) in DMF to individual wells.

-

Reagent Addition: To each well, add the 4,4-dichlorocyclohexanecarboxylic acid stock solution (1 equivalent). Then, add the HATU stock solution (1.1 equivalents) followed by the DIPEA stock solution (3 equivalents).

-

Reaction: Seal the 96-well block and shake at room temperature for 12 hours.

-

Workup and Purification: Quench the reactions by adding water to each well. Extract the products using an automated liquid handler with a suitable organic solvent (e.g., ethyl acetate). The crude products can then be purified by preparatory HPLC-MS.

Data Presentation

The following table is a hypothetical representation of screening data for a library of 4,4-dichlorocyclohexanecarboxamide derivatives against a target kinase.

Table 1: Hypothetical Screening Data for Amide Derivatives

| Compound ID | Amine Moiety (R) | IC₅₀ (µM) vs. Target Kinase |

| EDC-001 | Benzylamine | 15.2 |

| EDC-002 | 4-Fluorobenzylamine | 8.5 |

| EDC-003 | Aniline | > 50 |

| EDC-004 | Morpholine | 22.1 |

| EDC-005 | Piperidine | 35.8 |

| EDC-006 | (S)-1-Phenylethylamine | 5.1 |

| EDC-007 | (R)-1-Phenylethylamine | 25.3 |

Disclaimer: The protocols and data presented are hypothetical and intended for illustrative purposes. Researchers should conduct their own literature searches for validated synthetic procedures and adapt them as necessary. All chemical manipulations should be performed with appropriate safety precautions in a certified laboratory environment.

Application Notes and Protocols: Reactions of Ethyl 4,4-dichlorocyclohexanecarboxylate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of ethyl 4,4-dichlorocyclohexanecarboxylate with various nucleophiles. This geminal dichloride offers a versatile scaffold for the synthesis of a range of 4-substituted cyclohexanecarboxylate derivatives, which are valuable intermediates in medicinal chemistry and materials science. The following sections detail the key reactions, present quantitative data in a structured format, provide detailed experimental protocols, and visualize the reaction pathways.

Introduction

This compound is a bifunctional molecule containing both a reactive gem-dichloro group and an ester moiety. This combination allows for a variety of chemical transformations, including nucleophilic substitution, elimination, and hydrolysis. The resulting products, such as 4-oxo-cyclohexanecarboxylates, 4-substituted cyclohexanecarboxylates, and cyclohexene derivatives, are important building blocks in the synthesis of pharmaceuticals, including tranexamic acid analogues, and other biologically active molecules.[1][2][3][4][5] Understanding the reactivity of this substrate with different nucleophiles is crucial for its effective utilization in synthetic organic chemistry.

Key Reactions and Data Summary

The reactions of this compound can be broadly categorized into three main types: hydrolysis of the gem-dichloro group, nucleophilic substitution of the chlorine atoms, and elimination to form an alkene. The ester group can also undergo hydrolysis under appropriate conditions. The outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions.

Table 1: Hydrolysis of this compound

| Nucleophile/Reagent | Product | Reaction Conditions | Yield | Reference |

| Water (acid-catalyzed) | Ethyl 4-oxocyclohexanecarboxylate | Excess H₂O, H⁺ catalyst, heat | Moderate to High | General Knowledge |

| Sodium Hydroxide | Sodium 4-oxocyclohexanecarboxylate | NaOH (aq), heat | High | [6][7] |

Table 2: Nucleophilic Substitution and Elimination Reactions

| Nucleophile | Product(s) | Reaction Conditions | Yield | Notes |

| Sodium Hydroxide (strong base) | Ethyl 4-chlorocyclohex-3-enecarboxylate | Ethanolic NaOH, reflux | Not specified | Elimination is a likely pathway.[8] |

| Ammonia | Ethyl 4-aminocyclohex-3-enecarboxylate and/or 4,4-diaminocyclohexanecarboxylate | Anhydrous NH₃, pressure | Not specified | Substitution and/or elimination-addition possible. |

| Sodium Azide | Ethyl 4,4-diazidocyclohexanecarboxylate | NaN₃ in polar aprotic solvent (e.g., DMF) | Not specified | Potential precursor to diamino compounds. |

| Sodium Hydrosulfide | Ethyl 4-thioxocyclohexanecarboxylate | NaSH in ethanol | Not specified | Hydrolysis of the dichloride to a thioketone. |

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis to Ethyl 4-oxocyclohexanecarboxylate

Materials:

-

This compound

-

1 M Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane or THF), add an excess of 1 M HCl (5-10 eq).

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-oxocyclohexanecarboxylate.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Base-Mediated Elimination to Ethyl 4-chlorocyclohex-3-enecarboxylate

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Saturated ammonium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide (1.1 eq) in ethanol dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool to room temperature and neutralize with saturated ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation to yield ethyl 4-chlorocyclohex-3-enecarboxylate.[8]

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways of this compound and a general experimental workflow for a typical reaction.

Caption: Reaction pathways of this compound.

Caption: General experimental workflow for nucleophilic reactions.

Applications in Drug Development

The derivatives of this compound are valuable intermediates in the synthesis of pharmaceutically active compounds. For instance, 4-aminocyclohexanecarboxylic acid and its derivatives are core structures in various drugs.[2][3][4][5][9] The ability to introduce different functionalities at the 4-position of the cyclohexane ring through the reactions described above opens up avenues for the creation of new chemical entities with potential therapeutic applications. The synthesis of tranexamic acid, an antifibrinolytic agent, and its analogues can be envisioned starting from intermediates derived from this compound.[1] Furthermore, the resulting 4-substituted cyclohexanecarboxylic acids can serve as scaffolds for the development of inhibitors for various enzymes and receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 5. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solved 1.DL 4-4 Ethyl acetate reacts with sodium hydroxide | Chegg.com [chegg.com]

- 7. quora.com [quora.com]

- 8. Page loading... [wap.guidechem.com]

- 9. prepchem.com [prepchem.com]

Application Notes and Protocols: Reduction of the Ester Group in Ethyl 4,4-dichlorocyclohexanecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4,4-dichlorocyclohexanecarboxylate is a halogenated cyclic ester of significant interest as a synthetic intermediate.[1] The reduction of its ester functionality to the corresponding primary alcohol, (4,4-dichlorocyclohexyl)methanol, is a critical transformation for accessing novel scaffolds in medicinal chemistry and materials science. This document provides detailed protocols for this reduction, focusing on the selection of appropriate reducing agents and reaction conditions to achieve high efficiency while preserving the gem-dihalogenated moiety. The primary challenge lies in the chemoselective reduction of the ester group in the presence of the C-Cl bonds, which can also be susceptible to reduction by potent hydride reagents.

Comparative Analysis of Reducing Agents

The choice of reducing agent is paramount for the successful conversion of this compound to (4,4-dichlorocyclohexyl)methanol. The reactivity of common hydride reagents varies significantly towards esters and alkyl halides.

| Reducing Agent | Typical Reagent | Solvent | Temperature (°C) | Outcome & Selectivity Considerations |

| Lithium Aluminum Hydride (LiAlH₄) | 2-3 equivalents | Anhydrous THF, Diethyl Ether | 0 to RT | High Reactivity: Efficiently reduces esters to primary alcohols.[2][3] Low Chemoselectivity: High risk of reducing the C-Cl bonds, leading to dehalogenated byproducts.[4][5] |

| Diisobutylaluminum Hydride (DIBAL-H) | 2-3 equivalents | Anhydrous Toluene, THF, DCM | -78 to RT | Controlled Reactivity: Reduces esters to alcohols.[6] Partial reduction to the aldehyde is possible at low temperatures (-78°C) but can be difficult to control.[7][8] Generally offers better selectivity for the ester over the C-Cl bonds compared to LiAlH₄. |

| Lithium Borohydride (LiBH₄) | 2-4 equivalents | Anhydrous THF, Diethyl Ether | RT to Reflux | Moderate Reactivity: Reduces esters effectively and is more selective than LiAlH₄.[9][10] It shows good selectivity for esters in the presence of carboxylic acids and amides, suggesting a lower propensity to reduce alkyl halides.[10] |

| Sodium Borohydride (NaBH₄) | >2 equivalents | Methanol, Ethanol | RT to Reflux | Low Reactivity: Generally does not reduce esters under standard conditions, making it unsuitable for this transformation.[11][12][13] It is, however, highly selective for aldehydes and ketones.[14] |